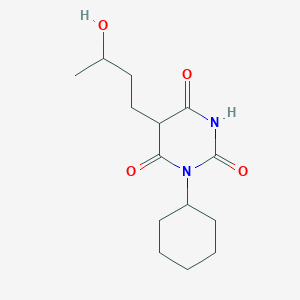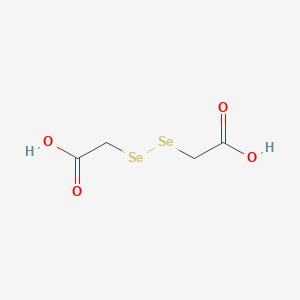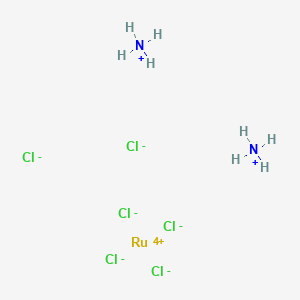
2-Amino-4,5-dichlorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4,5-dichlorobenzenesulfonamide (ADB-SA) is a sulfonamide compound that has attracted significant attention in scientific research due to its unique properties. ADB-SA is a white crystalline powder that is soluble in water and organic solvents. It is a potent inhibitor of carbonic anhydrase (CA), an enzyme that plays a crucial role in various physiological processes.
Wissenschaftliche Forschungsanwendungen
2-Amino-4,5-dichlorobenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-epileptic properties. 2-Amino-4,5-dichlorobenzenesulfonamide has also been investigated for its use as a diagnostic tool for various diseases, including glaucoma, Alzheimer's disease, and osteoporosis.
Wirkmechanismus
2-Amino-4,5-dichlorobenzenesulfonamide is a potent inhibitor of CA, which is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate. CA is involved in various physiological processes, including acid-base balance, respiration, and ion transport. By inhibiting CA, 2-Amino-4,5-dichlorobenzenesulfonamide disrupts these processes, leading to various physiological effects.
Biochemische Und Physiologische Effekte
2-Amino-4,5-dichlorobenzenesulfonamide has been shown to exhibit various biochemical and physiological effects. It has been demonstrated to induce apoptosis in cancer cells, inhibit inflammation, and reduce seizures in animal models. 2-Amino-4,5-dichlorobenzenesulfonamide has also been shown to reduce intraocular pressure in glaucoma patients and improve bone density in osteoporosis patients.
Vorteile Und Einschränkungen Für Laborexperimente
2-Amino-4,5-dichlorobenzenesulfonamide is a potent and selective inhibitor of CA, making it an ideal tool for studying the physiological and biochemical effects of CA inhibition. However, 2-Amino-4,5-dichlorobenzenesulfonamide has some limitations in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for 2-Amino-4,5-dichlorobenzenesulfonamide research. One area of interest is the development of 2-Amino-4,5-dichlorobenzenesulfonamide analogs with improved solubility and selectivity. Another area of interest is the investigation of 2-Amino-4,5-dichlorobenzenesulfonamide's potential therapeutic applications in various diseases. Additionally, further research is needed to elucidate the mechanism of action of 2-Amino-4,5-dichlorobenzenesulfonamide and its effects on various physiological processes.
Conclusion:
In conclusion, 2-Amino-4,5-dichlorobenzenesulfonamide is a sulfonamide compound that has attracted significant attention in scientific research due to its unique properties. 2-Amino-4,5-dichlorobenzenesulfonamide is a potent inhibitor of CA, exhibiting various biochemical and physiological effects. 2-Amino-4,5-dichlorobenzenesulfonamide has potential therapeutic applications in various diseases and is an ideal tool for studying the physiological and biochemical effects of CA inhibition. Further research is needed to fully understand the potential of 2-Amino-4,5-dichlorobenzenesulfonamide and its analogs in various applications.
Synthesemethoden
2-Amino-4,5-dichlorobenzenesulfonamide can be synthesized by reacting 2,4-dichloroaniline with chlorosulfonic acid followed by the addition of ammonia. The product is then purified by recrystallization. This method is relatively simple and yields a high-quality product.
Eigenschaften
CAS-Nummer |
16948-63-3 |
|---|---|
Produktname |
2-Amino-4,5-dichlorobenzenesulfonamide |
Molekularformel |
C6H6Cl2N2O2S |
Molekulargewicht |
241.09 g/mol |
IUPAC-Name |
2-amino-4,5-dichlorobenzenesulfonamide |
InChI |
InChI=1S/C6H6Cl2N2O2S/c7-3-1-5(9)6(2-4(3)8)13(10,11)12/h1-2H,9H2,(H2,10,11,12) |
InChI-Schlüssel |
WJVMARQNXIKFPI-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1Cl)Cl)S(=O)(=O)N)N |
Kanonische SMILES |
C1=C(C(=CC(=C1Cl)Cl)S(=O)(=O)N)N |
Andere CAS-Nummern |
16948-63-3 |
Synonyme |
2-Amino-4,5-dichlorobenzenesulfonamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Benzenamine, 2,4-bis(1-methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]-](/img/structure/B98762.png)






